molecular formula C13H10ClNO2 B8448798 Methyl 2-(2-chlorophenyl)isonicotinate

Methyl 2-(2-chlorophenyl)isonicotinate

Cat. No. B8448798
M. Wt: 247.67 g/mol
InChI Key: MZOGBNMJKXIPLL-UHFFFAOYSA-N
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Patent
US09187466B2

Procedure details

500 mg (2.31 mmol) of methyl 2-bromoisonicotinate and 597 mg (3.47 mmol) of 2-chlorophenylboronic acid were reacted with one another analogously to the process of Example 58A. This gave 323 mg (56% of theory) of the target compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
597 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O>>[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CN1
Name
Quantity
597 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C=1C=C(C(=O)OC)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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